BIP-135

Descripción general

Descripción

BIP-135 is a potent inhibitor of glycogen synthase kinase-3 (GSK3) found to be relatively selective for GSK-3β (21 nM) over GSK-3α with modest activity toward PKCβ (β1: 980 nM; β2: 219 nM), DYRK1B (590 nM), and PI3Kα (870 nM). this compound prolongs the median survival time of Δ7 SMA KO Mouse Model of Spinal Muscular Atrophy. GSK-3 inhibition emerged as an alternative therapeutic target for treating spinal muscular atrophy (SMA) when a number of GSK-3 inhibitors were shown to elevate survival motor neuron (SMN) levels in vitro and to rescue motor neurons when their intrinsic SMN level was diminished by SMN-specific short hairpin RNA (shRNA).

Aplicaciones Científicas De Investigación

Neuroprotección en modelos de estrés oxidativo

BIP-135 se ha identificado como un agente neuroprotector en modelos de neurodegeneración inducida por estrés oxidativo . Esta aplicación es significativa en el estudio de enfermedades neurológicas donde el estrés oxidativo juega un papel en el daño neuronal.

Tratamiento de la atrofia muscular espinal (AME)

El compuesto ha mostrado promesa en el tratamiento de la AME al aumentar los niveles de proteína de la neurona motora de supervivencia (SMN) in vitro y extender el período de supervivencia mediana de ratones transgénicos que llevan un fenotipo AME grave . Esta aplicación es crucial para desarrollar terapias para esta enfermedad genética debilitante.

Inhibición de la quinasa 3 de la glucógeno sintasa (GSK-3)

This compound actúa como un potente e inhibidor selectivo de GSK-3 competitivo con ATP, con valores de IC50 de 16 nM y 21 nM para GSK-3α y GSK-3β, respectivamente . GSK-3 está involucrada en diversas condiciones patológicas, lo que hace que esta aplicación sea relevante para las intervenciones terapéuticas.

Orientación selectiva de la quinasa

La selectividad de this compound para GSK-3β sobre otras quinasas como PKCβ, DYRK1B y PI3Kα sugiere su utilidad en la investigación de inhibición de quinasas dirigidas . Esta especificidad es ventajosa para minimizar los efectos fuera del objetivo en las aplicaciones terapéuticas.

Investigación de biología química y farmacología

Como un inhibidor de molécula pequeña químicamente diverso, this compound sirve como una herramienta valiosa en la biología química para comprender el papel de GSK-3 en varios procesos biológicos . También ayuda a los estudios farmacológicos destinados a desarrollar inhibidores más selectivos y potentes.

Descubrimiento y desarrollo de fármacos

Las características de this compound, incluida su potencia, selectividad y efectos neuroprotectores, lo convierten en un candidato prometedor para los esfuerzos de descubrimiento y desarrollo de fármacos dirigidos a enfermedades neurodegenerativas y condiciones asociadas con la desregulación de GSK-3 .

Herramienta de investigación biomédica

This compound se utiliza como una herramienta de investigación en estudios biomédicos para investigar los mecanismos moleculares subyacentes a las enfermedades y para detectar posibles compuestos terapéuticos con propiedades similares .

Mecanismo De Acción

Target of Action

The primary targets of BIP-135 are GSK-3α and GSK-3β , two homologous isoforms of Glycogen synthase kinase-3 (GSK-3) . GSK-3 is a member of the serine/threonine kinase family and regulates a diverse array of intracellular processes through the phosphorylation of its protein substrates .

Mode of Action

This compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of GSK-3 . It has IC50s of 16 nM and 21 nM for GSK-3α and GSK-3β, respectively .

Biochemical Pathways

GSK-3 is involved in various signaling pathways, including the PI3K/Akt mediated apoptosis cascade . Inhibition of GSK-3 by this compound can lead to the elevation of survival motor neuron (SMN) levels in certain cell types .

Result of Action

This compound has been shown to increase the survival motor neuron (SMN) protein levels at a dose of 25 μM in human SMA fibroblasts . It also exhibits a neuroprotective effect .

Análisis Bioquímico

Biochemical Properties

BIP-135 plays a crucial role in biochemical reactions by inhibiting the activity of GSK-3, a serine/threonine kinase involved in various intracellular processes. GSK-3 has two isoforms, GSK-3α and GSK-3β, both of which are targeted by this compound with high affinity (IC50 values of 16 nM and 21 nM, respectively) . The compound also exhibits modest activity towards other kinases such as PKCβ, DYRK1B, and PI3Kα . By inhibiting GSK-3, this compound modulates the phosphorylation of its protein substrates, thereby influencing numerous cellular pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human SMA fibroblasts, this compound increases the levels of survival motor neuron (SMN) protein, which is crucial for motor neuron function . The compound also demonstrates neuroprotective properties in models of oxidative stress-induced neurodegeneration . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating GSK-3 activity.

Molecular Mechanism

The molecular mechanism of this compound involves its selective and ATP-competitive inhibition of GSK-3. By binding to the ATP-binding site of GSK-3, this compound prevents the phosphorylation of downstream substrates, thereby altering various signaling pathways . This inhibition leads to increased SMN protein levels, which is particularly beneficial in the context of SMA . Furthermore, this compound’s interaction with GSK-3 affects gene expression and cellular metabolism, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and well-tolerated in animal models, with no significant toxicity or adverse effects reported . Long-term studies have shown that this compound can prolong the median survival time of SMA model mice, indicating its potential for sustained therapeutic benefits . Additionally, the stability and degradation of this compound in vitro and in vivo have been studied to ensure its efficacy over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 25 μM, this compound significantly increases SMN protein levels in human SMA fibroblasts . Higher concentrations may exhibit a bell-shaped dose-response curve due to some toxicity . In animal studies, this compound has been shown to be well-tolerated, with no decrease in body weight observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to GSK-3 inhibition. By modulating the activity of GSK-3, this compound influences various metabolic processes, including glycogen synthesis and glucose metabolism . The compound’s interaction with GSK-3 also affects the phosphorylation status of key metabolic enzymes, thereby altering metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. This compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, this compound accumulates in specific compartments where it exerts its inhibitory effects on GSK-3. The localization and accumulation of this compound are essential for its activity and function.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with GSK-3 and other biomolecules . Post-translational modifications and targeting signals may influence the subcellular localization of this compound, ensuring its precise action within the cell.

Propiedades

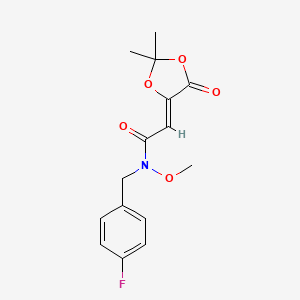

IUPAC Name |

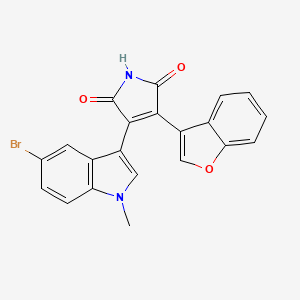

3-(1-benzofuran-3-yl)-4-(5-bromo-1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrN2O3/c1-24-9-14(13-8-11(22)6-7-16(13)24)18-19(21(26)23-20(18)25)15-10-27-17-5-3-2-4-12(15)17/h2-10H,1H3,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQJCKAXFJBYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Br)C3=C(C(=O)NC3=O)C4=COC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

941575-71-9 | |

| Record name | 941575-71-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile](/img/structure/B1667221.png)

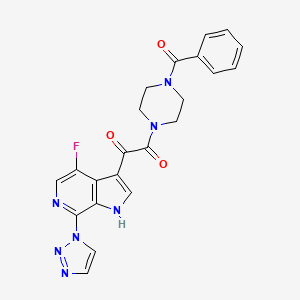

![5-[(5s,9r)-9-(4-Cyanophenyl)-3-(3,5-Dichlorophenyl)-1-Methyl-2,4-Dioxo-1,3,7-Triazaspiro [4.4]non-7-Yl]methyl]-3-Thiophenecarboxylicacid](/img/structure/B1667226.png)

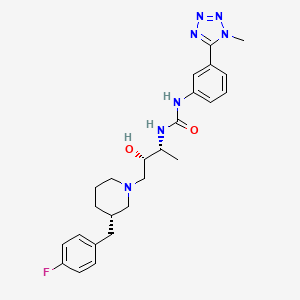

![(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate](/img/structure/B1667227.png)

![4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B1667229.png)

![3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid](/img/structure/B1667231.png)

![5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1667232.png)

![6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid](/img/structure/B1667235.png)